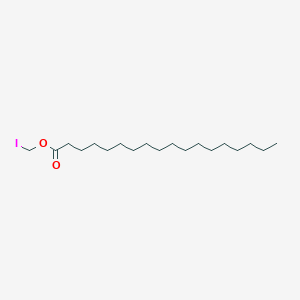

Octadecanoic acid iodomethyl ester

Description

Contextualization of Fatty Acid Esters as Research Probes and Synthetic Intermediates

Fatty acid esters, which are esters derived from fatty acids, are fundamental molecules in biochemistry and have found extensive applications in chemical research. In the realm of chemical biology, they are frequently used to create chemical probes to study lipid-protein interactions and enzymatic activities. youtube.com By appending reporter tags such as fluorophores or reactive groups to a fatty acid scaffold, researchers can visualize and profile the activity of proteins that metabolize or bind to lipids within living cells. youtube.com These probes have become indispensable tools for the functional characterization of enzymes like phospholipases and for the discovery of their inhibitors. youtube.com

Beyond their role as probes, fatty acid esters are versatile synthetic intermediates. google.com They serve as precursors in the manufacturing of a wide array of commercially important chemicals, including surfactants, emulsifying agents, and lubricants. mdpi.comgoogle.com For instance, fatty acid methyl esters (FAMEs) can be converted into fatty alcohols, which are used in cosmetics, or into sucrose (B13894) polyesters, which have applications as non-caloric fat substitutes. mdpi.com Their utility also extends to the synthesis of more complex materials, such as bio-derived templates for creating mesostructured silica. google.com The esterification of fatty acids is a key process that allows for the modification of their physical and chemical properties, enabling their use in diverse fields from biofuels to pharmaceuticals. organic-chemistry.orggoogleapis.com

Significance of Halogenated Organic Compounds in Chemical Biology and Catalysis

Halogenated organic compounds, which are organic molecules containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine), play a significant role in modern chemistry. google.comucalgary.ca While many are known for their industrial applications as pesticides, solvents, and plastics, their unique chemical properties have also made them valuable in chemical biology and catalysis. google.comwikipedia.org In nature, some organisms produce halogenated compounds as a defense mechanism, and iodine is a critical component of thyroid hormones in vertebrates. ucalgary.cagoogle.com This biological relevance has spurred interest in using halogenated molecules to probe and influence biological systems.

In the field of catalysis, halogens and halogenated compounds are instrumental in facilitating a variety of chemical transformations. They can act as electron acceptors in oxidation reactions or help control the properties of polymers during their synthesis. The presence of a halogen atom can create an electron-deficient region known as a σ-hole, which allows for a type of non-covalent interaction called halogen bonding. This interaction is increasingly being exploited in organocatalysis as an alternative to traditional hydrogen bonding, offering high tunability and effectiveness in accelerating reactions such as Michael additions, which are crucial for the synthesis of pharmaceuticals. Furthermore, the carbon-halogen bond serves as a reactive site for catalytic reactions, such as hydrogenolysis and oxidation, which are important for both synthesis and environmental remediation.

Academic Relevance of Octadecanoic Acid Iodomethyl Ester within Lipidic and Synthetic Organic Research

This compound, also known as iodomethyl stearate (B1226849), holds specific academic relevance primarily as a specialized reagent in synthetic organic chemistry, particularly in the field of medicinal and pharmaceutical chemistry. wikipedia.org Its structure is a deliberate combination of a long, saturated C18 fatty acid chain (stearic acid) and a highly reactive iodomethyl ester group. This bifunctional nature makes it a targeted tool for modifying complex molecules, especially those with lipophilic domains or those requiring the introduction of a long alkyl chain.

The primary documented application of this compound is as a derivatizing agent in the synthesis of prodrugs. googleapis.comucalgary.cawikipedia.org Specifically, it is used to quaternize tertiary amine-containing parent drugs to form quaternary ammonium (B1175870) salts. wikipedia.org In this reaction, the tertiary amine of the drug molecule performs a nucleophilic attack on the methylene (B1212753) carbon of the iodomethyl stearate, displacing the iodide as a leaving group. wikipedia.org The resulting product is a prodrug that covalently links the parent drug to the stearate chain. This modification significantly alters the physicochemical properties of the parent drug, often leading to reduced aqueous solubility. wikipedia.org This change is highly desirable for the development of long-acting injectable or sustained-release drug formulations, as it can slow the dissolution and release of the active pharmaceutical ingredient. wikipedia.org

The academic interest in this compound stems from its role as a lipophilic alkylating agent. The carbon-iodine bond is relatively weak and highly polarizable, making the iodomethyl group an excellent electrophile for reaction with various nucleophiles. This reactivity, combined with the long lipid tail, makes it a subject of investigation for creating molecules with tailored properties for interacting with biological membranes or lipid-binding proteins.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 888959-57-7 |

| Molecular Formula | C19H37IO2 |

| Molecular Weight | 424.40 g/mol |

| Common Name | Iodomethyl stearate |

| Functional Groups | Ester, Alkyl Iodide |

| Physical State | Not specified, likely a solid or oil at room temperature |

Scope and Objectives of Focused Academic Investigation

The focused academic investigation of this compound centers on its utility as a synthetic tool and its potential reactivity. The primary scope is to explore and expand its application in pharmaceutical sciences and synthetic chemistry.

The main objectives of this investigation include:

Optimization of Prodrug Synthesis: Research is focused on the reaction conditions for quaternizing tertiary amine drugs with iodomethyl stearate to maximize yield and purity. wikipedia.org This includes studying the effect of solvents and temperature on the reaction between the compound and various drug scaffolds. ucalgary.ca

Exploration of Novel Reactivity: Beyond its use in prodrug formation, there is academic interest in exploring other chemical transformations involving the iodomethyl group. This includes investigating its potential participation in reactions analogous to the Simmons-Smith reaction, where iodinated compounds are used to generate carbenoids for cyclopropanation. organic-chemistry.org While not directly documented for iodomethyl stearate, its structural similarity to reagents like diiodomethane (B129776) suggests a potential for such reactivity, which could be used to introduce cyclopropyl (B3062369) groups into lipidic structures.

Development of New Chemical Probes: A key objective is to leverage the dual functionality of the molecule to design novel chemical probes. The stearate portion can target lipid-binding pockets in proteins or integrate into cellular membranes, while the reactive iodomethyl group could be used to covalently label nearby molecules for identification and study.

The overarching goal is to fully characterize the reactivity of this compound and exploit its unique structure to create new molecules with tailored functions for pharmaceutical and biological research.

Table 2: Research Findings on the Application of this compound

| Application | Research Finding | Reference |

|---|---|---|

| Prodrug Synthesis | Reacts with the tertiary amine of the drug Asenapine in acetonitrile (B52724) to form a quaternary ammonium salt prodrug with 81% yield. | wikipedia.org |

| Derivatizing Agent | Serves as an aldehyde-linked prodrug moiety to reduce the solubility and polarity of the parent drug, enabling sustained-release formulations. | googleapis.comwikipedia.org |

| Reaction Mechanism | The synthesis involves a nucleophilic attack by a tertiary amine, causing the displacement of iodide as a leaving group to form a new C-N bond. | wikipedia.org |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Iodomethyl stearate |

| Asenapine |

| Diiodomethane |

| Stearic acid |

| Fatty acid methyl esters (FAMEs) |

Structure

2D Structure

Properties

IUPAC Name |

iodomethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37IO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)22-18-20/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKUDFBODVFYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Octadecanoic Acid Iodomethyl Ester

Strategies for the Esterification of Octadecanoic Acid

Esterification is a fundamental reaction in organic chemistry, and several methods have been developed for the conversion of carboxylic acids like octadecanoic acid (stearic acid) into their corresponding esters. The choice of method often depends on factors such as desired yield, reaction scale, substrate sensitivity, and environmental considerations.

Acid-catalyzed esterification, commonly known as Fischer esterification, is a primary and widely used method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.com This equilibrium-controlled reaction involves reacting octadecanoic acid with an alcohol (in this context, methanol to form the precursor methyl ester) in the presence of a strong acid catalyst.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com To drive the equilibrium towards the product side and achieve high yields, the reaction is often carried out using an excess of the alcohol or by continuously removing the water formed during the reaction. acs.org

Commonly employed acid catalysts include:

Homogeneous Catalysts : Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are frequently used due to their effectiveness and low cost. springboardbiodiesel.comgoogle.com

Heterogeneous Catalysts : Solid acid catalysts, such as acid-activated clays (montmorillonite) and sulfonic acid-functionalized resins, offer advantages like easier separation from the reaction mixture and potential for reuse, contributing to more environmentally friendly processes. mdpi.comorganic-chemistry.org

Reaction conditions are typically optimized to maximize yield. For instance, a method for producing methyl stearate (B1226849) involves reacting stearic acid with methanol at 100°C for 2.5-3.5 hours, using a combination of p-toluenesulfonic acid and zinc oxide as catalysts, while continuously balancing the methanol input and output. google.com

Table 1: Comparison of Acid Catalysts in Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid | High catalytic activity, low cost | Difficult to separate, corrosive, potential for side reactions |

Enzymatic esterification has emerged as a powerful alternative to chemical catalysis, aligning with the principles of green chemistry. This method utilizes lipases, which are enzymes that catalyze the hydrolysis of fats in nature but can be employed to synthesize esters under specific conditions, such as in non-aqueous environments.

The primary advantages of using lipases include:

High Specificity : Lipases can exhibit high regioselectivity (e.g., catalyzing reactions at specific positions on a glycerol (B35011) backbone) and enantioselectivity, which is crucial in the synthesis of complex chiral molecules.

Mild Reaction Conditions : Enzymatic reactions are typically conducted at lower temperatures (e.g., 50-75°C) and neutral pH, which minimizes the formation of by-products and degradation of sensitive substrates. aocs.orgnih.gov

Environmental Benefits : The process avoids the use of harsh acids or bases and simplifies downstream processing, as the catalyst (enzyme) is biodegradable and can often be easily removed and reused, especially when immobilized on a solid support. aocs.orgresearchgate.net

Immobilized lipases, such as those from Rhizomucor miehei or Candida antarctica, are commonly used in packed-bed reactors for continuous production. researchgate.netnih.gov In a solvent-free system, the molar ratio of reactants is a critical parameter. For example, in the synthesis of acylglycerols from fatty acids and glycerol, an excess of glycerol can help reduce the activity of the water produced, driving the reaction toward ester formation. nih.gov Studies on the enzymatic esterification of fatty acids have shown that a reduction in free fatty acid content to below 1% can be achieved, demonstrating the efficiency of this method. researchgate.net

For substrates that are sensitive to the high temperatures or acidic conditions of Fischer esterification, methods employing coupling reagents provide a mild and efficient alternative. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol under gentle, often room-temperature, conditions.

This approach is particularly valuable in peptide synthesis but is broadly applicable to the formation of esters. The general strategy involves the in-situ formation of a highly reactive acyl intermediate, which then readily reacts with an alcohol.

Key classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. peptide.com They react with the carboxylic acid to form an O-acylisourea intermediate, which is then displaced by the alcohol. The reaction is often catalyzed by nucleophilic agents like 4-dimethylaminopyridine (DMAP).

Uronium/Aminium Reagents : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and COMU are highly efficient and lead to rapid ester formation with minimal side reactions. peptide.comluxembourg-bio.com These are particularly effective for sterically hindered alcohols and acids.

Other Advanced Reagents : Novel reagents are continuously being developed to improve efficiency and environmental friendliness. For example, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) has been reported as a coupling reagent that enables ester synthesis in as little as one minute under mild conditions. acs.org

Table 2: Performance of Selected Coupling Reagents in Ester Synthesis

| Coupling Reagent | Common Base/Additive | Reaction Time | Suitability |

|---|---|---|---|

| EDC/DCC | DMAP | Several hours | Broad applicability, cost-effective |

| TBTU/HBTU | DIEA, DBU | < 4 hours | Fast reactions, good for secondary alcohols |

| COMU | DIEA, DBU | 4-16 hours | Effective for tertiary alcohols, low racemization |

Introduction of the Iodomethyl Moiety

Once the methyl ester of octadecanoic acid (methyl stearate) is synthesized, the next critical step is the introduction of an iodine atom onto the methyl group of the ester function. This transformation is more challenging than the initial esterification due to the relative inertness of the methyl group.

Regioselective halogenation aims to introduce a halogen at a specific position in a molecule. Halogenating the methyl group of an ester is not straightforward, as other positions, such as the α-carbon to the carbonyl, can also be reactive. The stability of the intermediate formed during the reaction often dictates the regiochemical outcome. youtube.com

One plausible approach involves a radical halogenation mechanism. In this process, a halogen radical is generated, typically by exposure to UV light or a radical initiator. This radical then abstracts a hydrogen atom from the substrate to form an alkyl radical. For methyl stearate, abstraction of a hydrogen from the ester's methyl group would be required. The resulting radical then reacts with a halogen molecule to form the product and a new halogen radical, propagating the chain reaction. The selectivity of this process depends on the stability of the radical intermediate; tertiary radicals are more stable than secondary, which are more stable than primary radicals. youtube.com

However, direct radical halogenation of the ester methyl group can be unselective. A more controlled, deacylative halogenation approach has been developed for methyl ketones, converting them into alkyl halides. organic-chemistry.org This type of strategy, which proceeds through the formation of an alkyl radical via C-C bond cleavage, could potentially be adapted for esters, although it is not a direct halogenation of the existing methyl group.

An alternative to modifying a pre-formed methyl ester is to construct the iodomethyl ester directly. This can be achieved by reacting an activated form of octadecanoic acid with an iodomethylating agent.

A common method for forming esters involves the reaction of a carboxylate salt with an alkyl halide in an Sₙ2 reaction. In this case, sodium octadecanoate (the salt of octadecanoic acid) could be reacted with diiodomethane (B129776) (CH₂I₂). The carboxylate anion would act as a nucleophile, displacing one of the iodide ions from diiodomethane to form the desired octadecanoic acid iodomethyl ester. This reaction is analogous to the Williamson ether synthesis and provides a direct route to the target compound.

Another de novo approach involves first converting octadecanoic acid into a more reactive derivative, such as an acyl chloride (octadecanoyl chloride). This highly electrophilic species could then be reacted with iodomethanol (ICH₂OH). However, iodomethanol is an unstable compound, making this route less practical than the carboxylate salt method. The synthesis of wax esters via the co-halogenation of α-olefins with N-bromosuccinimide and a long-chain fatty acid presents another complex, multi-step strategy for forming halo-esters, though it yields a bromoalkyl ester rather than an iodomethyl ester. acs.org

Stereochemical Considerations in Synthesis for Research Applications

The structure of octadecanoic acid is a simple, unbranched, saturated 18-carbon chain, which does not possess any chiral centers. The formation of the iodomethyl ester at the carboxylic acid terminus also does not introduce a stereocenter. Consequently, the synthesis of this compound does not typically involve considerations of stereoisomerism.

However, in the context of specific research applications, stereochemistry can become a critical factor. For instance, studies involving enzymatic interactions or the behavior of fatty acids in biological membranes might require isotopically labeled stereoisomers. In such cases, the synthetic route would need to be designed to control the configuration at a labeled center.

Furthermore, if the octadecanoic acid backbone were to be modified to include a chiral center, for example, through hydroxylation or other functionalization at a specific carbon atom, then the stereochemical outcome of the subsequent esterification to form the iodomethyl ester would need to be carefully controlled to yield the desired diastereomer. The choice of reagents and reaction conditions would be paramount in preserving the stereochemical integrity of the chiral center(s) present in the fatty acid chain.

While direct stereoselective syntheses of this compound are not commonly reported due to its achiral nature, the principles of asymmetric synthesis would apply if a chiral variant were to be targeted. This could involve the use of chiral auxiliaries, stereoselective catalysts, or starting from a stereochemically pure precursor.

Chemical Reactivity and Transformations of the Iodomethyl Functionality

The iodomethyl group is a highly versatile functional group due to the nature of the carbon-iodine bond. Iodine is an excellent leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. Additionally, the C-I bond is relatively weak, allowing for homolytic cleavage to generate radical species. This dual reactivity allows this compound to participate in a wide range of chemical transformations.

The primary reaction pathway for the iodomethyl group is nucleophilic substitution, where a nucleophile displaces the iodide ion. This can proceed through either an S_N1 or S_N2 mechanism, although for a primary halide like an iodomethyl group, the S_N2 pathway is generally favored. libretexts.org The S_N2 mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. libretexts.org

A wide variety of nucleophiles can be employed to displace the iodide, leading to the formation of a diverse array of derivatives of octadecanoic acid. The choice of solvent can significantly influence the reaction rate, with polar aprotic solvents often accelerating S_N2 reactions. libretexts.org

| Nucleophile | Resulting Functional Group | Product Class | Potential Reagents |

|---|---|---|---|

| Hydroxide (OH⁻) | -CH₂OH | Hydroxymethyl ester | NaOH, KOH |

| Alkoxide (RO⁻) | -CH₂OR | Alkoxymethyl ester | NaOR, KOR |

| Cyanide (CN⁻) | -CH₂CN | Cyanomethyl ester | NaCN, KCN |

| Azide (N₃⁻) | -CH₂N₃ | Azidomethyl ester | NaN₃ |

| Thiolate (RS⁻) | -CH₂SR | Alkylthiomethyl ester | NaSR, KSR |

| Ammonia (NH₃) | -CH₂NH₂ | Aminomethyl ester | NH₃ |

| Primary Amine (RNH₂) | -CH₂NHR | (Alkylamino)methyl ester | RNH₂ |

| Secondary Amine (R₂NH) | -CH₂NR₂ | (Dialkylamino)methyl ester | R₂NH |

The relatively weak carbon-iodine bond in this compound (bond dissociation energy of approximately 209-234 kJ/mol) allows for its homolytic cleavage to generate a primary alkyl radical. This can be initiated by heat, light (photolysis), or through the action of a radical initiator.

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical can then abstract the iodine atom from the iodomethyl ester to generate the octadecanoic acid methyl radical.

Propagation: Once formed, the octadecanoic acid methyl radical can participate in various propagation steps, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from a suitable donor, such as a thiol or a tin hydride, to form the methyl ester of octadecanoic acid.

Addition to multiple bonds: The radical can add to the double or triple bond of an unsaturated molecule, leading to the formation of a new carbon-carbon bond and a new radical species that can continue the chain reaction. libretexts.org

Atom transfer radical polymerization (ATRP): In the presence of a suitable transition metal catalyst, the iodomethyl group can act as an initiator for controlled radical polymerization.

The generation of radicals from alkyl iodides is a fundamental process in various synthetic methodologies, including dehalogenation reactions and the formation of new carbon-carbon bonds. libretexts.org

The iodomethyl group of this compound can participate in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. A common feature of these reactions is the oxidative addition of the carbon-iodine bond to a low-valent transition metal catalyst, typically palladium or nickel. youtube.com

Suzuki Coupling: In a Suzuki coupling, the iodomethyl ester can be reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond, replacing the iodine atom with the organic group from the organoboron reagent.

Stille Coupling: The Stille coupling involves the reaction of the iodomethyl ester with an organotin compound (organostannane) catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the iodomethyl ester in the presence of a palladium or nickel catalyst. Organozinc reagents are generally more reactive than organoboranes or organostannanes.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting the iodomethyl ester with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

| Coupling Reaction | Organometallic Reagent | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst + Base | C-C |

| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst | C-C |

| Negishi | R-ZnX | Pd(0) or Ni(0) catalyst | C-C |

| Sonogashira | R-C≡CH | Pd(0) catalyst + Cu(I) co-catalyst + Base | C-C (alkyne) |

These metal-mediated cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for its elaboration into more complex molecules with potential applications in materials science, and as biological probes.

Advanced Analytical Techniques for Characterization and Quantification in Academic Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized Octadecanoic acid iodomethyl ester. These methods provide detailed information on the compound's atomic composition, functional groups, and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical data regarding the molecular backbone and the successful incorporation of the iodomethyl group.

¹H NMR: In a typical ¹H NMR spectrum, the protons of the iodomethyl group (-O-CH₂-I) are expected to produce a distinct singlet significantly downfield, anticipated in the range of 5.5-6.0 ppm. This pronounced shift is due to the deshielding effects of the adjacent electronegative oxygen and iodine atoms. The methylene (B1212753) protons alpha to the carbonyl group (α-CH₂) typically appear as a triplet around 2.3 ppm. The extensive saturated alkyl chain produces a large, overlapping multiplet in the 1.2-1.6 ppm region, while the terminal methyl protons (-CH₃) present as a triplet near 0.9 ppm.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the ester is expected to have a chemical shift in the range of 170-175 ppm. The carbon of the iodomethyl group (-O-CH₂-I) would be found significantly upfield compared to a standard methoxy group due to the "heavy atom effect" of iodine, likely appearing in the -5 to -15 ppm range. Carbons within the long aliphatic chain would produce a series of signals between 20 and 35 ppm.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Terminal CH₃ | ~0.9 (triplet) | ~14 |

| Bulk (CH₂)n | ~1.2-1.6 (multiplet) | ~22-34 |

| α-CH₂ (to C=O) | ~2.3 (triplet) | ~35 |

| Ester Carbonyl (C=O) | Not Applicable | ~173 |

| Iodomethyl (-O-CH₂-I) | ~5.8 (singlet) | ~-10 |

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound.

HRMS: High-Resolution Mass Spectrometry provides an accurate mass measurement, allowing for the determination of the compound's elemental formula (C₁₉H₃₇IO₂). The theoretical exact mass can be calculated and compared to the experimental value with a high degree of precision (typically within 5 ppm error), offering definitive confirmation of the compound's identity.

MS/MS: Tandem Mass Spectrometry is used to study the fragmentation pathways, providing further structural verification. In a typical experiment, the molecular ion ([M]+• or protonated molecule [M+H]⁺) is isolated and subjected to collision-induced dissociation. Key fragmentation patterns for this compound would include the neutral loss of the iodomethyl radical (•CH₂I) or the loss of an iodine atom (I•). Other expected fragments arise from characteristic cleavages along the fatty acid chain.

**Table 2: Expected Mass Spectrometry Data for Octadecanoic acid

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a key strategy in analytical chemistry to modify an analyte to enhance its suitability for a particular analytical method, often by increasing its volatility, improving its chromatographic behavior, or enhancing its detectability. For long-chain fatty acids like octadecanoic acid, derivatization of the carboxylic acid group is a common practice to improve analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

One relevant derivatization approach involves the use of iodomethane (CH₃I) . While primarily used for methylation to form fatty acid methyl esters (FAMEs), the reaction itself employs an iodo-compound, directly pertinent to the formation of an iodomethyl ester linkage, albeit with the methyl group being the final esterifying group in FAMEs. A study on plasma fatty acid analysis highlighted a method using iodomethane for the methylation of free fatty acids, which proved to be specific and free from contamination issues associated with other methods nih.gov. This suggests that reagents containing an iodo-moiety can be effective for derivatizing fatty acids for subsequent analysis. The resulting esterification enhances volatility, making the compound amenable to GC-MS analysis.

Another widely used strategy for enhancing sensitivity, particularly in GC-MS with electron capture detection (ECD) or negative chemical ionization (NCI), is the use of halogenated derivatizing agents. Pentafluorobenzyl bromide (PFBBr) is a prominent example, which converts carboxylic acids into pentafluorobenzyl (PFB) esters. This derivatization significantly increases the electron-capturing ability of the molecule, leading to a substantial enhancement in sensitivity, often by two orders of magnitude or more compared to underivatized fatty acids nih.govlipidmaps.orgnih.gov. While not an iodinated derivative, the principle of using a halogenated tag to improve detection is directly applicable. The high electronegativity of the iodine atom in an iodomethyl ester would similarly be expected to enhance its response in certain detectors.

The selection of a derivatization strategy is contingent on the analytical instrumentation available and the specific research question. The table below summarizes common derivatization reagents and their primary applications in fatty acid analysis.

| Derivatization Reagent | Derivative Formed | Analytical Technique | Primary Advantage |

| Iodomethane (CH₃I) | Methyl Ester | GC-MS | Specific for free fatty acids, clean reaction nih.gov |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl Ester | GC-MS (NCI/ECD) | Greatly enhanced sensitivity for trace analysis nih.govnih.gov |

| Boron trifluoride-methanol (BF₃-MeOH) | Methyl Ester | GC-MS | Effective for esterification of a broad range of lipids |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl Ester | GC-MS | Silylates both free fatty acids and their carboxylates |

Quantitative Methodologies in Research Studies

Accurate quantification of fatty acid derivatives is essential for meaningful interpretation of research data. Two primary approaches are employed: internal standard calibration and absolute quantification.

Internal standard calibration is a widely used technique to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation and instrument response. An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. A known amount of the internal standard is added to every sample and standard solution.

For the analysis of octadecanoic acid and its esters, two main types of internal standards are commonly used:

Odd-chain fatty acids: These are fatty acids with an odd number of carbon atoms, which are generally absent or present in very low concentrations in most biological samples. Heptadecanoic acid (C17:0) is a frequently used internal standard for the analysis of even-chained fatty acids like stearic acid nih.gov.

Stable isotope-labeled fatty acids: These are considered the "gold standard" for internal standards as they have nearly identical chemical and physical properties to their endogenous counterparts, but are distinguishable by their mass difference in a mass spectrometer. Deuterated stearic acid (e.g., stearic acid-d₃) is an ideal internal standard for the quantification of stearic acid and its derivatives lipidmaps.org. The stable isotope dilution (SID) method, which employs these standards, corrects for sample loss during preparation and for matrix effects during ionization nih.govnih.govnih.gov.

The following table provides examples of internal standards used in the quantitative analysis of stearic acid and its derivatives.

| Internal Standard | Type | Rationale for Use | Common Analytical Technique |

| Heptadecanoic acid (C17:0) | Odd-chain fatty acid | Not naturally abundant in most samples, similar chromatographic behavior to C18:0. nih.gov | GC-MS, LC-MS |

| Nonadecanoic acid (C19:0) | Odd-chain fatty acid | Not naturally abundant, elutes near C18:0 in GC. | GC-MS |

| Stearic acid-d₃ | Stable isotope-labeled | Co-elutes with stearic acid, corrects for matrix effects and sample loss. lipidmaps.org | GC-MS, LC-MS/MS |

| [¹³C₁₈]-Stearic acid | Stable isotope-labeled | Similar to deuterated standards, provides a distinct mass shift. | LC-MS/MS |

Absolute quantification aims to determine the exact concentration of an analyte in a sample, typically expressed in molar units (e.g., µmol/L or nmol/g tissue). This is in contrast to relative quantification, which only provides information about the change in concentration between samples. For the absolute quantification of this compound in biological samples, stable isotope dilution mass spectrometry (SID-MS) is the method of choice nih.govnih.gov.

The process involves the synthesis of an isotopically labeled analog of this compound, for instance, by using [¹³C₁₈]-stearic acid or deuterated stearic acid as the starting material. A known amount of this labeled internal standard is spiked into the biological sample at the earliest stage of sample preparation. The sample then undergoes extraction, derivatization (if the endogenous stearic acid is being measured), and analysis by LC-MS/MS or GC-MS.

By measuring the ratio of the signal intensity of the endogenous (unlabeled) analyte to the isotopically labeled internal standard, and comparing this to a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard, the absolute concentration of the analyte in the original sample can be accurately determined. This approach effectively compensates for any variability in extraction efficiency, derivatization yield, and ionization suppression in the mass spectrometer.

A hypothetical example of a calibration curve for the absolute quantification of this compound using a ¹³C-labeled internal standard is presented below.

| Concentration of Unlabeled Analyte (µM) | Peak Area of Unlabeled Analyte | Peak Area of ¹³C-Labeled Internal Standard | Ratio (Unlabeled/Labeled) |

| 0.1 | 15,000 | 1,000,000 | 0.015 |

| 0.5 | 75,000 | 1,000,000 | 0.075 |

| 1.0 | 150,000 | 1,000,000 | 0.150 |

| 5.0 | 750,000 | 1,000,000 | 0.750 |

| 10.0 | 1,500,000 | 1,000,000 | 1.500 |

Investigation of Biochemical Interactions and Enzymatic Transformations in Research Models

Enzyme-Substrate Interactions and Specificity Studies

The enzymatic processing of fatty acid esters is a cornerstone of lipid metabolism. The introduction of an iodomethyl group in place of a more common alkyl or glycerol (B35011) moiety presents unique questions regarding enzyme recognition and catalytic efficiency.

Lipase and Esterase Catalysis and Reaction Kinetics

Lipases and esterases are the primary enzyme classes responsible for the hydrolysis of ester bonds in lipids. The susceptibility of octadecanoic acid iodomethyl ester to these enzymes would be a critical area of investigation. Studies would aim to determine the kinetic parameters—the Michaelis constant (K_m) and maximum velocity (V_max)—of its hydrolysis by various lipases (e.g., pancreatic lipase, lipoprotein lipase) and carboxylesterases. These experiments would reveal the enzyme's affinity for this novel substrate and the rate at which it can be broken down.

Comparative studies with its non-iodinated counterpart, methyl stearate (B1226849), and the parent fatty acid, stearic acid (octadecanoic acid), would be essential to understand the steric and electronic effects of the iodine atom on enzyme binding and catalysis. It is hypothesized that the bulky iodine atom could present a significant steric hindrance within the active site of many lipases, potentially leading to lower reaction rates compared to simpler alkyl esters.

Hypothetical Enzyme Kinetic Data for Iodomethyl Stearate Hydrolysis

| Enzyme | Substrate | Hypothetical K_m (μM) | Hypothetical V_max (μmol/min/mg) | Notes |

|---|---|---|---|---|

| Pancreatic Lipase | Methyl Stearate | 150 | 25 | The larger iodomethyl group may decrease binding affinity (higher K_m) and slow catalysis (lower V_max). |

| Iodomethyl Stearate | 450 | 10 | ||

| Carboxylesterase 1 | Methyl Stearate | 200 | 50 | Similar steric hindrance effects would be anticipated. |

| Iodomethyl Stearate | 600 | 15 |

Interaction with Fatty Acid Metabolizing Enzymes

Following or preceding its hydrolysis, the fate of the octadecanoyl chain is governed by enzymes of fatty acid metabolism. A key enzyme is Acyl-CoA synthetase, which activates fatty acids by converting them to their coenzyme A (CoA) thioesters. Research would be necessary to determine if octadecanoic acid, once released from the iodomethyl ester, is a substrate for this enzyme and if the presence of any residual iodinated compounds affects its activity. Subsequent steps, such as beta-oxidation, would also need to be assessed.

Cellular Uptake and Intracellular Trafficking Mechanisms in In Vitro Systems

The entry of fatty acids and their derivatives into cells is a complex process involving both passive diffusion and protein-mediated transport. The physicochemical properties of this compound—its large size and the electronegative iodine atom—would likely influence its mode of cellular entry.

In vitro studies using cultured cell lines (e.g., hepatocytes, adipocytes) would be required to elucidate these mechanisms. Experiments could involve incubating cells with radiolabeled or fluorescently tagged this compound to track its uptake over time and in the presence of various inhibitors of known fatty acid transporters (e.g., CD36, FATP). The intracellular localization of the compound would be visualized using techniques like confocal microscopy to determine its distribution among organelles such as the endoplasmic reticulum, mitochondria, and lipid droplets.

Incorporation into Complex Lipids and Cellular Structures for Mechanistic Studies

A fundamental aspect of fatty acid metabolism is its incorporation into more complex lipid structures, such as phospholipids, triglycerides, and cholesterol esters. For this compound to be utilized in this manner, it would first need to be hydrolyzed to release the octadecanoic acid. The liberated fatty acid could then be activated to stearoyl-CoA and enter the glycerolipid synthesis pathways.

Tracer studies, potentially using a radiolabeled version of the compound (e.g., with ¹⁴C in the fatty acid chain or ¹³¹I), would be instrumental in determining the extent and location of its incorporation into the cellular lipidome. This would provide insights into how the cell processes this modified fatty acid ester.

Metabolic Fate and Metabolite Profiling in Defined Biological Research Systems

The complete metabolic breakdown of this compound would involve several steps. The primary event would likely be the cleavage of the ester bond, yielding octadecanoic acid and iodomethanol. Octadecanoic acid would then enter the fatty acid metabolic pool, where it could be elongated, desaturated, or undergo beta-oxidation for energy production. The fate of iodomethanol is less clear and would be a key point of investigation, as it is not a naturally occurring metabolite.

Metabolite profiling using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy on cell extracts or media from in vitro systems would be necessary to identify the downstream products of this compound metabolism.

Potential Metabolites of this compound

| Parent Compound | Potential Primary Metabolites | Subsequent Metabolites |

|---|---|---|

| This compound | Octadecanoic acid | Stearoyl-CoA, Palmitic acid (via beta-oxidation), Oleic acid (via desaturation) |

| Iodomethanol | Unknown; potential for conjugation and excretion. |

Role as a Chemical Probe in Investigating Lipid Metabolism Pathways

The presence of the iodine atom makes this compound a potential candidate for use as a chemical probe. The iodine could serve as a heavy atom for crystallographic studies of enzyme-substrate complexes or as a reporter group in various spectroscopic techniques. If a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) is used, the compound could serve as a radiotracer to map the distribution and metabolism of fatty acid esters in vivo using imaging techniques like SPECT or PET. However, for it to be a valid probe, it is crucial that its metabolic handling closely mimics that of natural fatty acid esters, a premise that requires thorough experimental validation. The significant structural perturbation introduced by the iodomethyl group may limit its utility as a direct analogue for natural substrates.

Preclinical Research Applications and Mechanistic Studies Excluding Clinical Human Trials

In Vitro Cellular Studies for Mechanistic Elucidation

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of iodinated fatty acid esters. These studies provide a controlled environment to investigate their effects on specific cellular pathways and responses.

Research on fatty acid analogues has shown that modifications to the fatty acid chain, such as the introduction of a methyl group, can significantly impact their metabolism. For instance, methyl-branched fatty acids have been observed to be poor substrates for acyl-CoA synthetase, a crucial enzyme for the activation of fatty acids before they enter metabolic pathways like β-oxidation. This reduced enzymatic processing is a key factor in their prolonged retention within cells. While direct studies on the enzymatic interactions of Octadecanoic acid iodomethyl ester are not available, it is plausible that the iodomethyl group could similarly influence its interaction with key metabolic enzymes.

The cellular uptake and subsequent fate of fatty acids are critical determinants of their biological effects. Studies using various cell lines, including human hepatocellular carcinoma (Hep) and mouse fibroblast (L929) cells, have investigated the behavior of iodinated fatty acid esters like radioiodinated Lipiodol. These studies have shown that such compounds can firmly attach to and accumulate within cells and on the cell membrane. The accumulation was found to be more significant in cancer cell lines compared to normal fibroblasts, suggesting a potential for selective targeting.

The uptake of long-chain fatty acids into cells is a complex process involving passive diffusion and protein-mediated transport by molecules such as fatty acid translocase (FAT/CD36) and fatty acid transport proteins (FATPs). Once inside the cell, fatty acids are transported by fatty acid-binding proteins (FABPs) to various organelles for metabolism. The specific cellular responses to this compound would likely be influenced by these established uptake and transport mechanisms.

Table 1: Cellular Responses to Iodinated Fatty Acid Esters in Research Cell Lines

| Cell Line | Compound | Observation | Reference |

| Human Hepatocellular Carcinoma (Hep) | Radioiodinated Lipiodol | Firm attachment to cells, significant intracellular accumulation. | |

| Mouse Fibroblast (L929) | Radioiodinated Lipiodol | Firm attachment to cells, lower intracellular accumulation compared to Hep cells. |

In Vivo Animal Model Investigations for Biological Impact

Radiolabeled analogues of fatty acids are extensively used to study their distribution and clearance in animal models. A significant body of research exists for radioiodinated straight-chain and methyl-branched fatty acids in the context of myocardial imaging.

For example, studies with 17-[¹²³I]iodoheptadecanoic acid, a close structural analogue of an iodinated octadecanoic acid, have demonstrated its uptake and clearance from the myocardium. The disappearance half-time of this tracer from the myocardium in normal individuals was found to be approximately 24 minutes.

Methyl-branched fatty acids, such as 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP), exhibit significantly prolonged myocardial retention compared to their straight-chain counterparts. This is attributed to the inhibition of β-oxidation due to the methyl group. The high heart-to-blood ratios achieved with these agents make them suitable for imaging.

Table 2: Pharmacokinetic Parameters of Radiolabeled Fatty Acid Analogues in Animal Models

| Compound | Animal Model | Key Finding | Reference |

| 17-[¹²³I]iodoheptadecanoic acid | Humans (preclinical data informs animal studies) | Average myocardial disappearance half-time of 24 minutes in normals. | |

| 15-(p-[¹²³I]iodophenyl)pentadecanoic acid (IPPA) | Rats | Rapid myocardial clearance (half-time of 5-10 minutes). | |

| 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP) | Rats | Increased myocardial retention (half-time of 30-45 minutes). | |

| 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP) | Rats | Significantly prolonged myocardial retention (half-time of 6-7 hours). |

While specific studies on the anti-inflammatory or anti-cancer mechanisms of this compound are not available, research on related fatty acids provides some context. For instance, branched-chain fatty acids have been shown to alter the expression of genes involved in lipid synthesis and inflammation in human adipose cells.

In cancer research, the altered lipid metabolism of tumor cells is a recognized hallmark. The uptake and utilization of exogenous fatty acids can influence cancer cell proliferation and aggressiveness. Studies have shown that different breast cancer cell lines exhibit varying sensitivities to the lipid microenvironment, with exogenous fatty acids remodeling the endoplasmic reticulum membranes and affecting resident enzyme activity.

The primary application of radiolabeled fatty acid esters in preclinical research has been in the development of tracers for myocardial imaging using techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Radioiodinated fatty acids like 17-[¹²³I]iodoheptadecanoic acid have been used to obtain high-quality sequential scintigraphic images of the myocardium, allowing for the assessment of myocardial metabolism. These tracers can help identify areas of reduced tracer uptake, which may correspond to infarcted or ischemic regions.

The development of methyl-branched iodinated fatty acids, such as [¹²³I]BMIPP, represented a significant advancement. Their prolonged retention in the myocardium, due to the inhibition of β-oxidation, allows for better image quality and the evaluation of regional myocardial uptake aberrations. These characteristics make them valuable tools for diagnosing conditions like ischemic heart disease and congestive cardiomyopathy in preclinical models and clinical research. The unique "trapping" properties of these agents within the myocardium are a direct result of their altered metabolic processing.

Structure-Activity Relationship (SAR) Studies for Research Tool Development

The development of specialized research tools often relies on a deep understanding of the relationship between a molecule's structure and its biological activity. For fatty acid derivatives, including esters of octadecanoic acid, systematic modifications to their chemical structure can lead to the fine-tuning of their properties for specific preclinical research applications. While direct Structure-Activity Relationship (SAR) studies on this compound are not extensively documented in publicly available literature, the principles of SAR can be extrapolated from studies on related fatty acids and their esters to guide the development of such chemical tools.

Key structural features of fatty acid esters that are typically varied in SAR studies include:

Acyl Chain Length and Saturation: The length and degree of saturation of the fatty acid carbon chain are critical determinants of its physical properties, such as lipophilicity and melting point, which in turn influence its interaction with biological systems. Variations in chain length can affect how the molecule partitions into cellular membranes and interacts with the binding pockets of enzymes.

Ester Moiety: The nature of the alcohol group forming the ester can modulate the compound's polarity, solubility, and susceptibility to enzymatic cleavage by esterases. Methyl esters are common derivatives used in research due to their relatively simple structure and altered polarity compared to the free fatty acid.

Functional Group Substitution: The introduction of specific functional groups onto the acyl chain can impart novel functionalities. An iodomethyl group, for instance, introduces a halogen atom which can serve as a heavy atom for X-ray crystallography, a radiolabel for imaging studies, or a reactive handle for covalent modification of target proteins.

Quantitative structure-activity relationship (QSAR) models have been successfully applied to understand the antimicrobial and other biological activities of various fatty acids and their derivatives. These models often use computational descriptors to correlate molecular structure with observed activity, providing insights that can guide the design of new compounds with enhanced potency or selectivity.

The following table summarizes hypothetical SAR considerations for the development of a research tool based on the octadecanoic acid scaffold.

| Structural Modification | Predicted Impact on Research Tool Properties | Rationale |

| Varying Acyl Chain Length | Altered lipophilicity, potentially affecting membrane permeability and target binding affinity. | Shorter chains may increase water solubility, while longer chains enhance membrane partitioning. |

| Introducing Unsaturation | Changes in molecular shape (kinks in the chain), which can influence binding to specific protein pockets. | Unsaturated fatty acids often exhibit different biological activities compared to their saturated counterparts. |

| Modifying the Ester Group | Altered rates of hydrolysis by cellular esterases, affecting the intracellular release of the active fatty acid. | Bulky ester groups may provide steric hindrance, slowing down enzymatic cleavage. |

| Changing Halogen in Iodomethyl Group | Modified reactivity of the functional group. | A bromomethyl or chloromethyl group would have different electrophilic properties, influencing potential covalent interactions. |

These principles form the foundation for the rational design of fatty acid-based chemical probes and mechanistic tools.

Rational Design of this compound as a Mechanistic Chemical Tool

The rational design of a chemical tool like this compound involves a deliberate and strategic approach to its molecular architecture to enable the investigation of specific biological processes. The design of this particular compound can be conceptualized as the convergence of three key components: the octadecanoic acid backbone, the methyl ester, and the terminal iodomethyl group, each contributing to its potential utility as a mechanistic probe.

The Octadecanoic Acid Scaffold: Octadecanoic acid (stearic acid) is a long-chain saturated fatty acid that is a natural component of cellular lipids. Its use as a scaffold for a chemical tool offers the advantage of mimicking endogenous lipids, potentially allowing it to be recognized and processed by cellular machinery involved in fatty acid metabolism and signaling. This can facilitate its transport into cells and its interaction with fatty acid-binding proteins and enzymes.

The Methyl Ester Group: Esterification of the carboxylic acid to a methyl ester serves several purposes in the rational design of a chemical probe. It neutralizes the negative charge of the carboxylate group, which can enhance the molecule's ability to cross cellular membranes. Furthermore, the methyl ester can be a substrate for intracellular esterases, leading to the controlled release of the modified fatty acid within the cell.

The Iodomethyl Group as a Reactive Handle: The key feature in the rational design of this compound as a mechanistic tool is the iodomethyl group. This functional group can be exploited in several ways:

Electrophilic Trap: The carbon-iodine bond is relatively weak, making the iodomethyl group a potential electrophile. It can react with nucleophilic residues (such as cysteine, histidine, or lysine) on target proteins, leading to covalent modification. This property is valuable for activity-based protein profiling (ABPP), a powerful chemical proteomic strategy used to identify and characterize enzyme function directly in complex biological systems.

Bioorthogonal Handle: While not a classic bioorthogonal group, under specific conditions, the iodomethyl moiety could potentially participate in reactions that are selective within a biological context, allowing for the labeling and visualization of target molecules.

Heavy Atom for Structural Biology: The iodine atom is electron-rich and can be used as a heavy atom for phasing in X-ray crystallography. If a protein of interest can be co-crystallized with this compound, the iodine can aid in solving the three-dimensional structure of the protein-ligand complex, providing detailed mechanistic insights into their interaction.

Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I). This would enable the use of the compound as a radiotracer in preclinical studies to track its distribution, metabolism, and target engagement in vitro and in vivo. Iodinated fatty acids have been developed and used for myocardial imaging, demonstrating the utility of this approach.

The rational design process for a mechanistic tool based on this compound is summarized in the table below.

| Design Component | Intended Function | Potential Mechanistic Application |

| Octadecanoic Acid Backbone | Mimic endogenous fatty acids to engage with relevant biological pathways. | Probing enzymes involved in fatty acid metabolism and signaling. |

| Methyl Ester | Enhance cell permeability and allow for intracellular activation by esterases. | Studying intracellular fatty acid transport and activation. |

| Iodomethyl Group | Act as a reactive group for covalent modification, a heavy atom for structural studies, or a site for radiolabeling. | Activity-based protein profiling, X-ray crystallography, and in vivo imaging. |

By combining these features, this compound can be envisioned as a versatile chemical tool for the preclinical investigation of fatty acid biology, enabling researchers to dissect the roles of specific enzymes and binding proteins in health and disease.

Computational Chemistry and Theoretical Modeling in Octadecanoic Acid Iodomethyl Ester Research

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule, such as Octadecanoic acid iodomethyl ester, binds to and interacts with a protein or enzyme target. texilajournal.com These methods are crucial in drug discovery and mechanistic biology for elucidating the structural basis of molecular recognition.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. texilajournal.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the enzyme's active site and scoring them based on their binding affinity. This approach can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. For instance, studies on similar long-chain fatty acid esters, like Octadecanoic acid, 2,3-dihydroxypropyl ester and various methyl esters, have successfully used docking to understand their binding modes with targets like Glycogen Synthase Kinase 3β (GSK3β) and Caspase 3. texilajournal.comresearchgate.netimrpress.com By applying this method to this compound, researchers could screen potential enzyme targets and hypothesize its mechanism of action.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular interactions over time. nih.gov After an initial docking pose is determined, an MD simulation can be run to observe the stability of the enzyme-ligand complex and the subtle conformational changes that occur in both the ligand and the protein. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the flexibility of the complex and the strength of the interactions. nih.govmdpi.comnih.gov This can help refine docking results and provide a more realistic picture of the binding event at physiological conditions.

| Related Compound | Protein Target | Key Findings from Docking Studies | Potential Implication for this compound |

|---|---|---|---|

| Octadecanoic acid, 2,3-dihydroxypropyl ester | Glycogen Synthase Kinase 3β (GSK3β) | Demonstrated favorable binding conformations within the active site. researchgate.net | Suggests potential interactions with kinase enzymes. |

| 9,12-Octadecadienoic acid (Z,Z)-, phenylmethyl ester | Angiotensin-Converting Enzyme (ACE) | Showed effective interaction and binding affinity, suggesting potential inhibitory activity. | Indicates a possibility of interacting with peptidases or enzymes involved in blood pressure regulation. |

| (Z,Z,Z)-9,12,15-Octadecatrienoic Acid Methyl Ester | Caspase 3 | Predicted to inhibit the enzyme through non-covalent hydrogen bond interactions with active site residues. texilajournal.com | Highlights potential to interact with proteases involved in apoptosis. |

| Unsaturated Fatty Acids | Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) | Acted as potential agonists with significant binding energies, comparable to antidiabetic drugs. nih.gov | Suggests possible roles in metabolic regulation through interaction with nuclear receptors. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule from first principles. mdpi.com These methods provide detailed information about the electronic structure, which governs the molecule's reactivity and spectroscopic characteristics. nih.govresearchgate.net

Electronic Structure and Reactivity: DFT calculations can determine the distribution of electrons within this compound, identifying electron-rich and electron-poor regions. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, analysis of bond lengths and bond orders can pinpoint the most likely sites for chemical reactions, such as the ester group's susceptibility to hydrolysis or reactions involving the C-I bond. mdpi.com

Spectroscopic Predictions: Quantum chemistry is a powerful tool for predicting various types of molecular spectra, which is invaluable for structural elucidation and compound identification. pnrjournal.comresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (¹H and ¹³C) chemical shifts for a given molecular structure. nih.gov This aids in the interpretation of experimental NMR spectra.

Vibrational Spectroscopy (FTIR): The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated, allowing for the prediction and assignment of peaks in an infrared (IR) spectrum. pnrjournal.com

UV-Vis Spectroscopy: Electronic transitions, such as n → π* and π → π*, can be calculated to predict the absorption wavelengths in an ultraviolet-visible (UV-Vis) spectrum. researchgate.net

Mass Spectrometry: Recent advances allow for the in silico prediction of mass spectra by simulating fragmentation pathways following electron ionization, which can help identify unknown compounds in complex mixtures. nih.govnih.gov

| Calculated Property | Method | Information Gained for this compound |

|---|---|---|

| Molecular Geometry | DFT Optimization | Provides the most stable 3D structure, including bond lengths and angles. mdpi.com |

| HOMO-LUMO Energies | DFT | Indicates electronic stability and reactivity profile. mdpi.com |

| Vibrational Frequencies | DFT | Predicts the positions of absorption bands in the IR spectrum for functional group identification. pnrjournal.com |

| NMR Chemical Shifts | DFT | Aids in the assignment of signals in experimental ¹H and ¹³C NMR spectra. nih.gov |

| Electron Ionization Mass Spectra | Quantum Chemistry (e.g., QCxMS) | Predicts fragmentation patterns to help interpret mass spectrometry data. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothesis Generation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.melongdom.org A QSAR model can be used to predict the activity of new, unsynthesized compounds and to generate hypotheses about the structural features that are most important for activity.

To develop a QSAR model for activities related to this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., antiviral, enzymatic inhibition). The process involves several key steps:

Data Collection: Assembling a series of related fatty acid esters and their measured biological activities.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, including its physicochemical properties (e.g., logP), electronic properties, and 3D shape. longdom.org

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the biological activity. fiveable.menih.gov

Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation. researchgate.net

Once a validated QSAR model is established, it can be used to predict the activity of this compound and to design new analogues with potentially improved potency. By analyzing the model, researchers can identify which molecular properties are most influential, thereby generating testable hypotheses about the mechanism of action.

| Descriptor Class | Examples | Relevance for a QSAR Study |

|---|---|---|

| Physicochemical | LogP (lipophilicity), Molecular Weight, Molar Refractivity | Describes the molecule's ability to cross cell membranes and its general size. |

| Topological | Connectivity Indices, Shape Indices | Quantifies molecular size, shape, and degree of branching. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Relates to the molecule's ability to participate in electrostatic or orbital-controlled interactions. |

| 3D / Steric | Molecular Volume, Surface Area | Describes the three-dimensional shape and steric requirements for binding to a receptor. |

In Silico Prediction of Metabolic Transformations and Degradation Pathways

In silico metabolism prediction tools are used to forecast how a chemical might be transformed by enzymes in the body, primarily by the cytochrome P450 (CYP) superfamily, or how it might degrade in the environment. nih.govnih.gov These predictions are vital for identifying potentially toxic metabolites and for understanding the compound's pharmacokinetic profile early in the research process.

For this compound, computational models can predict several likely metabolic transformations:

Ester Hydrolysis: The most probable initial metabolic step is the cleavage of the ester bond by esterase enzymes, yielding Octadecanoic acid and iodomethanol.

Oxidation: The long alkyl chain is a substrate for oxidation by CYP enzymes. Prediction software can identify the specific carbon atoms most likely to be hydroxylated (a process known as site of metabolism or SOM prediction). nih.gov

Further Transformations: The initial metabolites can undergo subsequent reactions. For example, the Octadecanoic acid can enter fatty acid metabolism pathways, and iodomethanol can be further oxidized or conjugated.

These predictions are typically generated using either knowledge-based expert systems, which contain rules derived from known metabolic reactions, or data-driven machine learning models trained on large datasets of metabolic information. nih.govnih.gov Predicting the metabolic fate of this compound can help anticipate its biological lifetime and guide toxicological assessments of its metabolites. nih.gov

| Prediction Tool / Approach | Methodology | Predicted Transformation for this compound |

|---|---|---|

| Knowledge-Based Systems (e.g., META, Meteor) | Uses a library of established biotransformation rules to generate potential metabolites. nih.gov | Ester hydrolysis, omega and omega-1 oxidation of the fatty acid chain. |

| Machine Learning Models (e.g., ADMET Predictor™, StarDrop) | Employs statistical models trained on experimental data to predict sites of metabolism and metabolite structures. | Probabilistic ranking of carbon atoms for CYP-mediated oxidation. |

| Structure-Based Methods | Docks the substrate into the active site of a specific CYP enzyme model to predict binding orientation and likely site of reaction. nih.gov | Identification of the most likely CYP isoform responsible for metabolism and the specific site of hydroxylation. |

Future Research Directions and Academic Outlook

Development of Novel and Green Synthetic Routes for Functional Analogues

The future synthesis of Octadecanoic acid iodomethyl ester and its functional analogues will likely prioritize environmentally sustainable methods. Green chemistry principles can be applied to reduce waste and energy consumption. Research in this area could focus on:

Biocatalysis: Employing enzymes, such as lipases, for the esterification of octadecanoic acid. These reactions can often be performed in solvent-free systems or aqueous media, reducing the reliance on volatile organic solvents.

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily recovered and reused. For instance, modified materials like eggshell-derived catalysts have been used for producing fatty acid methyl esters (FAMEs) and could be adapted for these specific compounds. nih.gov

In-Situ Generation of Reagents: Methods for generating reactive species like hydroiodic acid in situ from stable precursors like sodium iodide and an alkylsilyl chloride can improve safety and reaction efficiency. justia.comgoogle.comgoogle.com This approach has been patented for the iodination of unsaturated fatty acid esters, suggesting a viable route for similar saturated compounds. justia.comgoogle.comgoogle.com

Renewable Feedstocks: Utilizing octadecanoic acid sourced from renewable plant oils, such as palm oil or rapeseed oil, aligns with green chemistry goals. nih.govgoogle.comacs.org

Future work would aim to optimize reaction conditions to achieve high yields and purity while minimizing environmental impact, potentially leading to scalable and cost-effective production.

Expanding Analytical Capabilities for Ultra-Trace Analysis in Complex Biological Matrices

To understand the potential biological significance of this compound, highly sensitive and specific analytical methods are required for its detection at ultra-trace levels in complex biological samples like plasma, tissues, or cells. nih.gov

Current challenges in lipid analysis include the vast complexity of the lipidome and the poor ionization efficiency of certain lipid classes in mass spectrometry (MS). biorxiv.orgbiorxiv.org Future research should focus on:

Advanced Mass Spectrometry Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for lipid analysis. researchgate.netnih.gov Method development could involve optimizing ionization sources, such as atmospheric pressure chemical ionization (APCI), and using multiple reaction monitoring (MRM) for high selectivity and sensitivity. nih.gov The unique isotopic signature of iodine could also be exploited for specific detection. acs.org

Derivatization Strategies: Chemical derivatization can enhance the ionization efficiency and chromatographic separation of fatty acids and their esters. mdpi.com While often used for unsaturated fatty acids, new derivatization reagents could be developed specifically for halogenated lipids to improve their detection limits. mdpi.comnih.gov

High-Throughput Lipidomics: The development of rapid and robust high-throughput methods is essential for analyzing large sample cohorts in clinical or systems biology studies. biorxiv.orgbiorxiv.org This includes streamlining sample preparation, such as liquid-liquid or solid-phase extraction, and data analysis workflows. nih.govresearchgate.net

Ambient Ionization MS (AIMS): Techniques like Desorption Electrospray Ionization (DESI) allow for the direct analysis of lipids from biological tissues with minimal sample preparation, offering a way to study the spatial distribution of specific lipids. nih.govnih.gov

These advancements will be crucial for determining if this compound or its metabolites are present endogenously and how their levels may change in different physiological or pathological states.

Uncovering Unexplored Biochemical Roles and Regulatory Pathways

While the specific roles of this compound are unknown, the functions of related molecules provide a roadmap for future investigation. Fatty acids and their derivatives are not just structural components or energy sources; they are potent signaling molecules that regulate numerous cellular processes. nih.govnih.govmdpi.combiomolther.org

Future research could explore several hypotheses:

Signaling Molecule: Free fatty acids and their esters can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism. capes.gov.br It is plausible that iodinated fatty acid esters could modulate these or other signaling pathways.

Interaction with Cellular Proteins: Fatty acids can be covalently attached to proteins (acylation), affecting their localization and function. nih.govacs.org Investigating whether this compound can be utilized by cellular machinery for such modifications could reveal novel regulatory mechanisms.

Role of Iodine: Iodine itself has biological functions beyond thyroid hormone synthesis, including antioxidant and anti-inflammatory properties. numberanalytics.comnih.gov The presence of an iodine atom could confer unique biochemical activities to the fatty acid ester, potentially influencing pathways related to oxidative stress or inflammation. numberanalytics.com

Discovering these roles will depend heavily on the analytical advancements discussed previously and the development of specific molecular tools.

Designing Advanced Chemical Probes for Spatially and Temporally Resolved Biological Investigations

To dissect the specific functions of a molecule like this compound within a living cell, researchers need tools to visualize and manipulate it with high precision. Chemical probes are molecules designed for this purpose. nih.govacs.org

Future directions in this area include:

Bio-orthogonal Probes: Synthesizing analogues of this compound that contain a "bio-orthogonal" tag, such as an alkyne or an azide. acs.orgnih.govnih.gov These tags are chemically inert in the cell but can be specifically reacted with a reporter molecule (e.g., a fluorophore) for visualization or an affinity tag for identifying interacting proteins. acs.orgnih.gov

Photoactivatable Probes: Incorporating a light-sensitive group into the molecule would allow researchers to "turn on" its activity or release it at a specific time and location within a cell using a focused light source. acs.orgnih.govacs.orgacs.org This provides exceptional spatiotemporal control for studying dynamic cellular processes. acs.orgnih.gov

Activity-Based Probes: If the molecule is found to interact with specific enzymes, activity-based probes (ABPs) could be designed. These probes typically contain a reactive group that covalently binds to the active site of a target enzyme, allowing for the visualization and profiling of enzyme activity in complex biological systems. nih.govacs.orgnih.gov

The development of such probes would be instrumental in moving from identifying the presence of the molecule to understanding its dynamic behavior and functional interactions at the subcellular level. researchgate.net

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

Understanding the full impact of a single molecular species requires placing it within the context of the entire biological system. Systems biology aims to achieve this by integrating multiple layers of "omics" data (e.g., genomics, proteomics, lipidomics). nih.govnih.govresearchgate.net

The future academic outlook for this compound will benefit from:

Integrative Omics: Combining lipidomics data on this and related molecules with proteomics and genomics can reveal correlations and potential causal relationships. mdpi.comfrontiersin.orgnih.govresearchgate.net For example, an increase in the level of this ester might correlate with changes in the expression of specific genes or proteins involved in a particular metabolic pathway.

Metabolic Modeling: The quantitative data obtained from advanced analytical methods can be used to build and refine computational models of lipid metabolism. nih.govresearchgate.net These models can simulate the flow of metabolites through complex networks and predict how perturbations, such as the introduction of an iodinated fatty acid, might affect the entire system.

Pathway Analysis: By integrating multi-omics data, researchers can map the activity of entire metabolic and signaling pathways. nih.govportlandpress.com This can help to generate new hypotheses about the function of previously uncharacterized molecules by observing their effect on known networks.

This holistic approach can transform research from a descriptive analysis of a single compound into a comprehensive understanding of its role in the complex machinery of the cell. nih.gov

Q & A

Q. What controls are essential when testing this compound in enzymatic inhibition assays?

- Recommendations : Include (1) solvent controls (e.g., DMSO ≤0.1%), (2) halogen-free analogs (e.g., methyl stearate) to isolate iodine’s role, and (3) protease inhibitors to rule out nonspecific protein degradation. Validate enzyme activity with a known substrate/inhibitor pair in parallel .

Retrosynthesis Analysis